molecular formula C11H6Cl2F3N B1386434 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline CAS No. 887350-78-9

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline

Cat. No.: B1386434
CAS No.: 887350-78-9
M. Wt: 280.07 g/mol
InChI Key: KCBAMMZWGCMDMX-UHFFFAOYSA-N
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Description

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H6Cl2F3N It is a derivative of quinoline, a heterocyclic aromatic organic compound

Mechanism of Action

Biochemical Pathways

It is known that the compound is often used as a reagent in organic synthesis, such as in the synthesis of fluoroborate . This suggests that it may interact with biochemical pathways related to fluoroborate metabolism.

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane, but has low solubility in water . This suggests that its bioavailability may be influenced by these properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline. For instance, the compound should be operated in a well-ventilated environment to avoid inhaling dust or gas . Additionally, it is relatively stable at room temperature, but should avoid contact with strong oxidants or strong acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline typically involves the introduction of chlorine, methyl, and trifluoromethyl groups onto the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as halogenation, methylation, and trifluoromethylation, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium phosphate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoline derivative .

Scientific Research Applications

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloro-2-(trifluoromethyl)quinoline: Similar structure but lacks the methyl group at the 8-position.

    8-Methylquinoline: Lacks the chlorine and trifluoromethyl groups.

    Trifluoromethylquinoline: Lacks the chlorine and methyl groups.

Uniqueness

4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline is unique due to the combination of chlorine, methyl, and trifluoromethyl groups on the quinoline ring. This unique substitution pattern imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4,7-dichloro-8-methyl-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2F3N/c1-5-7(12)3-2-6-8(13)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBAMMZWGCMDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2Cl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656308
Record name 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887350-78-9
Record name 4,7-Dichloro-8-methyl-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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